2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a phenoxy group substituted with a tetrazole moiety and an ethanone functional group attached to a piperidine ring. The molecular formula is , and it has a molecular weight of approximately 378.4 g/mol. The compound's unique structural features may contribute to its biological activity, making it a subject of interest in pharmaceutical research.
The compound is classified under synthetic organic molecules and is recognized for its potential therapeutic properties. It is associated with various biological activities due to the presence of the tetrazole and piperidine rings, which are known for their roles in drug development. The compound's CAS number is 1574401-06-1, which facilitates its identification in chemical databases.
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone typically involves several key steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final compound.
The molecular structure of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 378.4 g/mol |
IUPAC Name | 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone |
InChI Key | YZKMXZJWRHJABR-UHFFFAOYSA-N |
Canonical SMILES | CC(N=N)C1=CC=C(C=C1)OCC(=O)N(C2=CCCCC2)C3=CC=CC=C3 |
The structure showcases the integration of multiple functional groups that may influence its reactivity and biological interactions.
The chemical reactivity of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone can be explored through various organic reactions, including:
These reactions are essential for deriving analogs or exploring structure-activity relationships further.
The mechanism of action for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets within biological systems. The tetrazole and piperidine rings engage in non-covalent interactions with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The physical properties are not widely documented, which may require further experimental determination for practical applications.
The potential applications of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone include:
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0